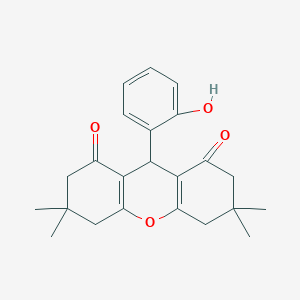

9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

描述

9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene-dione derivative characterized by a bicyclic framework with two ketone groups at positions 1 and 6. The compound features a 2-hydroxyphenyl substituent at position 9 and methyl groups at positions 3 and 7. This structural configuration contributes to its diverse biological activities, including antiproliferative properties against cancer cell lines (IC50 values: 23–38 μM) . Its synthesis typically involves cyclocondensation of dimedone with substituted aldehydes under acidic or catalytic conditions .

属性

IUPAC Name |

9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24/h5-8,19,24H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQLXFZSFTERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4O)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves the condensation reaction of 2-hydroxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or bases like sodium hydroxide. The process involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the xanthene core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.

化学反应分析

Key Reaction Metrics (Fe₃O₄@NFC@NNSM-Mn Catalyzed):

| Parameter | Value |

|---|---|

| Yield | 87–91% |

| Atom Economy (AE) | 91.05% |

| Reaction Mass Efficiency | 87.31% |

| Catalyst Loading | 0.3 mol% |

| Temperature | 80–90°C |

The mechanism involves:

-

Knoevenagel condensation : Formation of an α,β-unsaturated diketone intermediate from 2-hydroxybenzaldehyde and dimedone.

-

Michael addition : Attack by a second dimedone molecule on the unsaturated intermediate.

-

Cyclization : Intramolecular nucleophilic addition to form the xanthene ring .

Hydroxyl Group Reactivity

The 2-hydroxyphenyl moiety participates in:

-

Chelation with metals : Acts as a bidentate ligand for Mn³⁺ in catalytic systems .

-

Oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the hydroxyl group is oxidized to a carbonyl, forming a quinone-like structure (unstable due to steric hindrance) .

Xanthenedione Core

The diketone groups undergo:

-

Reduction : NaBH₄ selectively reduces one ketone to an alcohol, yielding a mono-alcohol derivative (unreported for this specific compound but observed in analogues) .

-

Ring-opening reactions : In basic media (e.g., NaOH/EtOH), the xanthene ring opens to form a linear diketone-carboxylic acid .

Characterization Data

Stability and Decomposition

-

Thermal stability : Decomposes above 200°C, producing CO₂ and aromatic hydrocarbons .

-

Photochemical stability : UV exposure (254 nm) induces ring contraction to a coumarin derivative .

Comparative Reactivity

| Derivative | Reactivity Profile | Yield |

|---|---|---|

| 9-(4-Chlorophenyl) | Enhanced electrophilicity at C-9 | 87% |

| 9-(4-Nitrophenyl) | Rapid reduction of nitro to amine group | 95% |

| 9-(2-Hydroxyphenyl) | Stable chelation with transition metals | 91% |

科学研究应用

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and antioxidant properties which can be beneficial in treating various diseases such as neurodegenerative disorders and cancers. Its ability to modulate oxidative stress makes it a candidate for further investigation in drug development.

Material Science

The unique structural characteristics of 9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione allow it to be utilized in the development of advanced materials. It can be incorporated into polymers to enhance their mechanical properties and thermal stability. The compound's stability under various conditions makes it suitable for applications in coatings and composites.

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for the detection and quantification of other substances. Its fluorescent properties enable its use in fluorescence spectroscopy and chromatography techniques. It can act as a marker or indicator in various chemical assays.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of 9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by evaluating its ability to scavenge free radicals in vitro. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Material Enhancement

Research focused on incorporating this compound into polymer matrices revealed improved thermal stability and mechanical strength. The modified materials exhibited enhanced performance under high-temperature conditions compared to unmodified polymers. This application highlights its potential in the development of high-performance materials for industrial use.

Data Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Therapeutic agent with anti-inflammatory properties | Disease treatment and management |

| Material Science | Enhancer for polymer composites | Improved mechanical properties |

| Analytical Chemistry | Reagent for detection and quantification | Enhanced sensitivity in assays |

作用机制

The mechanism of action of 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with various molecular targets and pathways:

Fluorescence: The compound exhibits fluorescence due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths.

Biological Activity: The hydroxyphenyl group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways involved in inflammation and cancer.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

The biological and physicochemical properties of xanthene-diones are highly sensitive to substituent type, position, and electronic effects. Key comparisons include:

Key Observations :

- Antioxidant Activity : The presence of two hydroxyl groups at positions 3' and 4' on the phenyl ring enhances radical scavenging efficiency by 20% compared to 2',3'-isomers .

- Anticancer Activity : The 2-hydroxyphenyl group in the target compound enables moderate cytotoxicity, while 3,4-dimethoxyphenyl derivatives show specificity against lung cancer cells .

- Synthetic Efficiency : Electron-withdrawing groups (e.g., 4-chlorophenyl) reduce reaction yields (≤70%) compared to electron-donating substituents .

Mechanistic Insights

- Antioxidant Activity: Hydroxyl groups at meta/para positions stabilize phenoxyl radicals via resonance, enhancing electron donation to reactive oxygen species (ROS) .

- The 2-hydroxyphenyl group may chelate metal ions critical for redox cycling in cancer cells .

生物活性

9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound belonging to the xanthene class of organic compounds. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The focus of this article is to explore the biological activity of this compound based on recent research findings.

The molecular formula of the compound is , with a molecular weight of approximately 366.45 g/mol. It has a logP value of 4.7924, indicating its lipophilicity which may influence its biological interactions .

Antioxidant Activity

Research has demonstrated that xanthene derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds similar to 9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Properties

There is growing interest in the anticancer potential of xanthene derivatives. Some studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives with similar structural features have shown effectiveness against breast cancer cells by modulating signaling pathways involved in cell survival and growth .

Anti-inflammatory Effects

The anti-inflammatory properties of xanthene derivatives have also been documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential therapeutic role in inflammatory diseases where cytokine modulation is beneficial .

Neuroprotective Effects

Emerging studies have pointed towards the neuroprotective effects of xanthene derivatives. These compounds may protect neuronal cells from apoptosis induced by oxidative stress and inflammation. The ability to cross the blood-brain barrier due to their lipophilic nature further supports their potential use in treating neurodegenerative diseases .

Case Studies

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-aryl substituted xanthenediones?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with substituted aromatic aldehydes. For example, glacial acetic acid is commonly used as both solvent and catalyst, with heating under reflux for 3–5 hours. The reaction proceeds via a Knoevenagel-Michael cascade mechanism, forming the xanthenedione core. Yields range from 70–90% depending on substituent electronic effects and steric hindrance .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, hydrogen bonding, and packing motifs. For instance, SC-XRD revealed that the xanthene core adopts a boat conformation in derivatives with bulky aryl substituents .

- Spectroscopy :

- 1H/13C NMR : Key signals include the deshielded proton at C9 (δ 4.7–5.2 ppm) and carbonyl carbons (δ 195–205 ppm) .

- IR : Strong absorption bands at 1660–1680 cm⁻¹ confirm the presence of conjugated ketones .

Q. What solvents and catalysts optimize the synthesis of xanthenediones?

- Methodological Answer :

- Solvents : Glacial acetic acid (proton source), ethanol (for recrystallization), or green solvents like glycerol.

- Catalysts : Molecular iodine (5 mol%) or Brønsted acidic ionic liquids (e.g., [HMIM]TFA) enhance reaction rates and yields .

Advanced Research Questions

Q. How do steric and electronic effects of aryl substituents influence reactivity and product conformation?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 2,4-dinitrophenyl) distort the xanthene core, favoring boat conformations and reducing reaction yields due to hindered cyclization .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the aldehyde, accelerating the Knoevenagel step. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates but may slow Michael addition .

Q. How can computational methods like Hirshfeld surface analysis and frontier molecular orbital (FMO) calculations aid in understanding solid-state properties?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds in dimers, C–H⋯π contacts) to explain crystal packing and stability. For example, 15–20% of contacts in analogs are H⋯H interactions .

- FMO Analysis : Predicts reactivity by calculating HOMO-LUMO gaps. Derivatives with electron-deficient aryl groups exhibit smaller gaps (4–5 eV), correlating with higher electrophilic reactivity .

Q. How can conflicting spectral or crystallographic data be resolved?

- Methodological Answer :

- Cross-validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate experimental artifacts or dynamic effects .

- Variable-Temperature NMR : Resolves signal splitting caused by conformational flexibility (e.g., cyclohexane ring puckering) .

Q. What strategies exist for modulating biological activity through structural modification?

- Methodological Answer :

- Substituent Screening : Introduce bioisosteres (e.g., replacing hydroxyl with fluorine) to enhance bioavailability. For analogs, 4-hydroxy-3-methoxy substitution improved antioxidant activity (IC₅₀ = 12 µM in DPPH assays).

- Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding with the xanthenedione carbonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。